molecular formula C7H8N2O B140651 Benzohydrazide CAS No. 613-94-5

Benzohydrazide

Cat. No.: B140651
CAS No.: 613-94-5
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
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Description

It is a white to yellowish crystalline solid that is soluble in water and alcohol but slightly soluble in ether, chloroform, benzene, and acetone . Benzohydrazide is primarily used in organic synthesis and has various applications in medicinal chemistry due to its broad spectrum of biological activities.

Mechanism of Action

Target of Action

Benzohydrazide, also known as Benzhydrazide, has been found to interact with several targets. It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are key players in the cholinergic system, which is involved in memory processes and regulation . This compound derivatives have also been synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors .

Mode of Action

This compound derivatives interact with their targets, leading to changes in their function. For instance, they inhibit AChE and BChE, enzymes that hydrolyze acetylcholine, a neurotransmitter in the brain . By inhibiting these enzymes, this compound derivatives increase the concentration of acetylcholine, which can help improve memory and cognitive function . In the case of EGFR kinase, this compound derivatives may inhibit the kinase activity, thereby blocking the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

This compound derivatives affect several biochemical pathways. By inhibiting AChE and BChE, they impact the cholinergic system, which plays a crucial role in memory processes . They also affect the EGFR signaling pathway, which is involved in cell proliferation and survival . Furthermore, this compound derivatives have been found to show activity against prostate cancer , suggesting that they may also impact pathways involved in cancer development and progression.

Result of Action

The inhibition of AChE and BChE by this compound derivatives can lead to improved memory and cognitive function, making these compounds potential anti-Alzheimer’s agents . Additionally, their potential to inhibit EGFR kinase could make them effective anti-cancer agents . Some this compound derivatives have also shown high insecticidal activity against house fly and rice weevil .

Biochemical Analysis

Biochemical Properties

Benzohydrazide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a potential inhibitor of the epidermal growth factor receptor (EGFR) kinase . EGFR is a tyrosine kinase receptor that plays a crucial role in normal cell growth and differentiation, and is involved in tumor proliferation and survival . This compound derivatives have shown potent antiproliferative activity against cancer cell lines, suggesting their potential role in biochemical reactions .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to show potent antiproliferative activity against cancer cell lines such as A549, MCF-7, HeLa, and HepG2 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound derivatives have been synthesized as potential EGFR kinase inhibitors, indicating their role in enzyme inhibition .

Temporal Effects in Laboratory Settings

It has been suggested that this compound could be used to improve saccharification in agroenergy crops . This indicates that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For example, it has been found to increase the saccharification of lignocellulose from maize leaves and stems . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzohydrazide can be synthesized through several methods. One common method involves the reaction of methyl benzoate with hydrazine hydrate in ethanol as a solvent . The reaction proceeds as follows:

C6H5COOCH3 + NH2NH2 → C6H5CONHNH2 + CH3OH\text{C6H5COOCH3 + NH2NH2 → C6H5CONHNH2 + CH3OH} C6H5COOCH3 + NH2NH2 → C6H5CONHNH2 + CH3OH

Industrial Production Methods: Industrial production of benzhydrazide typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under reflux conditions to facilitate the formation of benzhydrazide.

Chemical Reactions Analysis

Types of Reactions: Benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid

    Reduction: Benzylamine

    Substitution: Hydrazones

Comparison with Similar Compounds

Benzohydrazide is similar to other hydrazide compounds, such as isonicotinic acid hydrazide and nicotinic acid hydrazide. it has unique properties that make it distinct:

    Isonicotinic Acid Hydrazide: Primarily used as an antitubercular agent.

    Nicotinic Acid Hydrazide: Known for its use in the synthesis of various organic compounds.

This compound stands out due to its versatility in organic synthesis and its broad spectrum of biological activities .

Properties

IUPAC Name

benzohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID6020149
Record name Benzoyl hydrazine
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline]
Record name Benzhydrazide
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Boiling Point

267 °C (decomposes)
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Solubility

Sol in water and alc; slightly sol in ether, acetone, chloroform
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Vapor Pressure

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/
Record name Benzhydrazide
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Color/Form

Plates from water

CAS No.

613-94-5
Record name Benzoylhydrazine
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Melting Point

115 °C
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Synthesis routes and methods I

Procedure details

4-Chloro-N′(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoyl)benzohydrazide was prepared using 4-chlorobenzoic hydrazide (4.42 mmol, 1.1 equiv.) and (2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid (4.02 mmol, 1.0 equiv.) according to the procedure as described for intermediate 5a. The crude off-white solid was recrystallized using hot methylene chloride to provide the desired product as a white solid (1.57 g, 93% yield). Other data: 1H NMR (400 MHz, acetone-d6, δ in ppm) 9.94 (br. s, 1H), 9.48 (br. s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.55 (m, 3H), 6.73 (d, J=8.5 Hz, 1H), 5.59 (br. d., J=7.1 Hz, 1H), 4.25 (m, 1H), 4.13 (m, 1H), 2.35 (s, 3H), 1.37 (d, J=6.4 Hz, 3H); LRMS (ESI+) exact mass calcd for C19H18Cl2N4O3 [M]+ 421.28, found 421.3; TLC Rf=0.32, 100% EtOAc, vanillin stain.
Quantity
4.42 mmol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid
Quantity
4.02 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.008 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 100 ml 3-neck flask were added 40 ml of ethanol and 6 g of ethyl benzoate, to which 12.5 g of 85% hydrazine hydrate was added slowly and dropwise with stirring. After the addition was completed, the reaction mixture was heated under reflux for 8 hours and then cooled to room temperature. The solvent was distilled under reduced pressure and water was added. The solid was precipitated. The mixture was allowed to stand for 30 min until the solid was fully precipitated, which was filtrated and washed with water. Recrystallization with anhydrous ethanol gave benzoyl hydrazine.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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